2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide typically involves the reaction of 2-hydroxy-5-bromo-N-methylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The compound’s ability to participate in various chemical reactions also allows it to modulate biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is unique due to its combination of a boronic ester group with a benzamide structure. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C14H20BNO4 |
---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(17)10(8-9)12(18)16-5/h6-8,17H,1-5H3,(H,16,18) |
InChI Key |
CSFOPSWVXPYVKN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.